molecular formula C4H4LiN3O2 B2994818 Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 1955507-13-7

Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No. B2994818
CAS RN: 1955507-13-7
M. Wt: 133.04
InChI Key: MNZVFHNNEYBLQZ-UHFFFAOYSA-M
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Description

Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate is a chemical compound with the molecular weight of 133.04 . It is a powder form substance at room temperature . The IUPAC name for this compound is lithium 5-methyl-1H-1,2,4-triazole-3-carboxylate .


Molecular Structure Analysis

The InChI code for Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate is 1S/C4H5N3O2.Li/c1-2-5-3 (4 (8)9)7-6-2;/h1H3, (H,8,9) (H,5,6,7);/q;+1/p-1 . This indicates the presence of a lithium ion and a 5-methyl-1H-1,2,4-triazole-3-carboxylate ion in the compound.


Physical And Chemical Properties Analysis

Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate is a powder form substance at room temperature . It has a molecular weight of 133.04 .

Scientific Research Applications

Drug Discovery

1,2,3-triazoles, the core structure of this compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are also used in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . They have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Bioconjugation

Bioconjugation is another field where 1,2,3-triazoles are used . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used for their unique properties . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . Their unique structure and properties make them suitable for this application .

Materials Science

Lastly, in materials science, 1,2,3-triazoles have found broad applications . They are used in the synthesis of various materials due to their high chemical stability .

Safety and Hazards

The safety information for Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation when handling the compound .

properties

IUPAC Name

lithium;5-methyl-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.Li/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZVFHNNEYBLQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=NN1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 3-methyl-1H-1,2,4-triazole-5-carboxylate

CAS RN

1955507-13-7
Record name lithium 5-methyl-1H-1,2,4-triazole-3-carboxylate
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